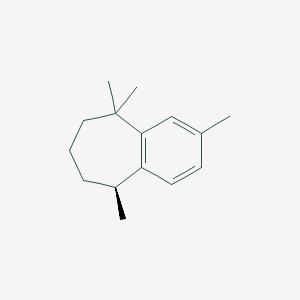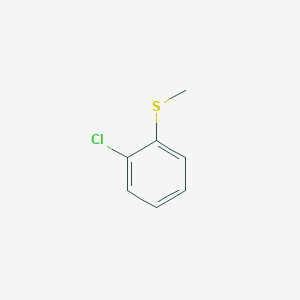
Dimethyl 2,5-dibromoterephthalate
説明
Dimethyl 2,5-dibromoterephthalate is a chemical compound that is related to the family of phthalates, which are typically used as intermediates in the synthesis of more complex chemical entities. While the provided papers do not directly discuss Dimethyl 2,5-dibromoterephthalate, they do provide insights into the synthesis and properties of similar dibrominated phthalate compounds and their derivatives, which can be informative for understanding the chemical behavior of Dimethyl 2,5-dibromoterephthalate.
Synthesis Analysis
The synthesis of related dibrominated phthalate compounds involves multiple steps, including esterification and halogenation. For instance, the synthesis of 4,5-dicyano dimethyl phthalate, a compound structurally similar to Dimethyl 2,5-dibromoterephthalate, starts with 4,5-Dibromophthalic acid reacting with thionyl chloride in methanol, followed by a reaction with cuprous cyanide to yield the dicyano derivative . The optimal conditions for this synthesis were found to be a molar ratio of 2.5:1.0 for thionyl chloride to 4,5-Dibromophthalic acid, resulting in a significant yield improvement over previously reported methods .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,5-dibromoterephthalate would be characterized by the presence of two ester groups and two bromine atoms attached to a benzene ring. The related compound, dimethyl 5-(2-hydroxyethoxy)isophthalate, exhibits a structure with ester groups and an additional hydroxyethoxy substituent . The structure of these compounds influences their reactivity and physical properties, such as solubility and molecular weight.
Chemical Reactions Analysis
Dibrominated phthalates can undergo various chemical reactions, including nitration, as seen in the reaction of 3,4-dibromo-2,5-dimethylthiophene with nitric acid, which leads to the formation of brominated and nitrated products . These reactions can be sensitive to conditions such as the presence of catalysts and the choice of solvents. The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate is another example of the type of chemical transformation that dibrominated phthalates might undergo, indicating a potential for diverse reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibrominated phthalates are influenced by their molecular structure. For example, hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate exhibit unusual molecular weight growth characteristics and are soluble in common organic solvents . The degree of branching and the presence of functional groups such as esters and bromine atoms affect properties like solubility, viscosity, and the potential for intramolecular reactions. The synthesis process of related compounds also suggests that the reaction conditions can significantly impact the yield and purity of the final product .
科学的研究の応用
Si-Based Lithium-Ion Batteries : Cyclopentadithiophene and dimethyl terephthalate or terephthalic acid units, including 2,5-dibromoterephthalate, are used in Si-based lithium-ion batteries. The study highlights the use of these materials in enhancing the specific capacities and stability of lithium-ion batteries (Yao et al., 2017).
Synthesis Research : Research on the synthesis of compounds similar to Dimethyl 2,5-dibromoterephthalate, such as dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, has been investigated, focusing on reaction conditions and yields (W. Pen, 2014).
Thermochemical Properties : Studies on similar compounds, like 2,5-dimethyl-1-phenylpyrrole, involve determining thermochemical and thermodynamic properties using techniques like calorimetry and molecular orbital calculations (da Silva et al., 2010).
Dibromoterephthalic Acids in Viridin Research : The dimethyl esters of benzene-1,2,3,4-tetracarboxylic acid, a degradation product of viridin, have been synthesized with dibromoterephthalic esters playing a role in the structural elucidation (Blight et al., 1969).
Thermal Degradation Products Analysis : Thermal degradation products of related compounds like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane have been analyzed, providing insights into thermal hazard assessments and safer storage conditions (Das et al., 2016).
Ligands in Gold(I) Chemistry : Dimethyl 5-aminoisophthalate, structurally similar to Dimethyl 2,5-dibromoterephthalate, has been used as a ligand in gold(I) chemistry, forming model complexes for macrocyclic gold compounds (Wiedemann et al., 2009).
Toxicity of Phthalate Esters : Research on Dimethyl phthalate's interaction with trypsin in vitro has been conducted to understand its potential toxicity and impact on human health (Wang et al., 2015).
Environmental Degradability : Studies on the degradability of dimethyl phthalate ester isomers by a Fusarium species isolated from mangrove sediment have shed light on the environmental fate of these compounds (Luo et al., 2009).
Synthesis of Metallophthalocyanines : Dimethyl 5-(phenoxy)-isophthalate substituted Zinc, Cobalt, Copper, and Nickel phthalocyanines have been synthesized and their antioxidant and antibacterial activities evaluated (AğirtaŞ et al., 2015).
Safety and Hazards
Dimethyl 2,5-dibromoterephthalate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Dimethyl 2,5-dibromoterephthalate is an organic intermediate It’s used in the preparation of high-efficiency wear-resistant roller materials, organic solar cell receptor materials, or perovskite battery electron transport layer materials .
Result of Action
As an organic intermediate, its primary role is in the synthesis of other compounds or materials .
特性
IUPAC Name |
dimethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFZEQRMJNPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170919 | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-dibromoterephthalate | |
CAS RN |
18014-00-1 | |
| Record name | 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18014-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018014001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233XU2TT5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




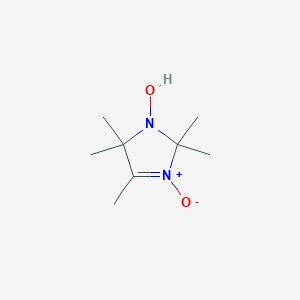
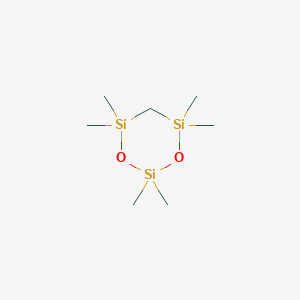

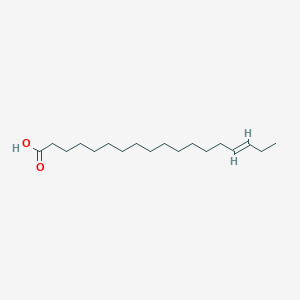
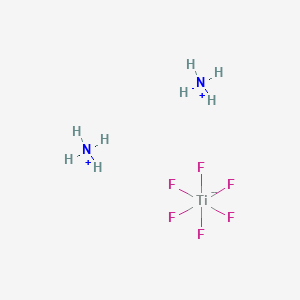
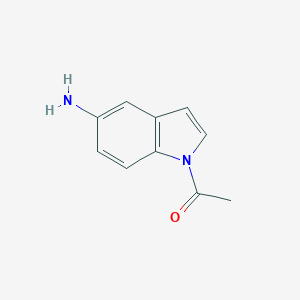
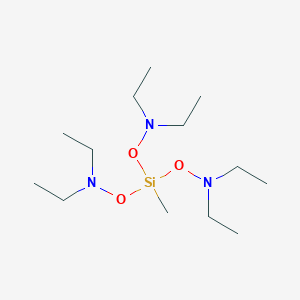

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
